molecular formula C11H15NO B1451829 (S)-3-Benzyloxy-pyrrolidine CAS No. 911313-90-1

(S)-3-Benzyloxy-pyrrolidine

Cat. No.: B1451829
CAS No.: 911313-90-1
M. Wt: 177.24 g/mol
InChI Key: CWBMYKUPMLRKQK-NSHDSACASA-N
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Description

(S)-3-Benzyloxy-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a benzyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Benzyloxy-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.

    Protection: The carboxylic acid group is protected using a suitable protecting group such as a benzyl ester.

    Reduction: The protected intermediate is then reduced to the corresponding alcohol.

    Benzyloxy Substitution: The alcohol is subsequently converted to the benzyloxy derivative using benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Benzyloxy-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form the corresponding benzaldehyde or benzoic acid.

    Reduction: The pyrrolidine ring can be reduced under hydrogenation conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Benzyloxy-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Benzyloxy-pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

    ®-3-Benzyloxy-pyrrolidine: The enantiomer of (S)-3-Benzyloxy-pyrrolidine with different stereochemistry.

    3-Benzyloxy-pyrrolidine: The racemic mixture containing both (S) and ® enantiomers.

    3-Methoxy-pyrrolidine: A structurally similar compound with a methoxy group instead of a benzyloxy group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. Its benzyloxy group also provides distinct chemical reactivity compared to other substituents like methoxy.

Properties

IUPAC Name

(3S)-3-phenylmethoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBMYKUPMLRKQK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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